
2-(6-Chloropyridazin-3-yl)-2-(4-fluorophenyl)acetonitrile
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Overview
Description
2-(6-Chloropyridazin-3-yl)-2-(4-fluorophenyl)acetonitrile is an organic compound that features both a pyridazine ring and a fluorophenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloropyridazin-3-yl)-2-(4-fluorophenyl)acetonitrile typically involves the following steps:
Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorine Atom: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Fluorophenyl Group:
Coupling of the Two Fragments: The final step involves coupling the pyridazine and fluorophenyl fragments, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors and other advanced manufacturing techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyridazine ring.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The chlorine atom on the pyridazine ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyridazine ring.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted pyridazine derivatives.
Scientific Research Applications
2-(6-Chloropyridazin-3-yl)-2-(4-fluorophenyl)acetonitrile may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Possible development as a pharmaceutical agent due to its structural features.
Industry: Use in the synthesis of advanced materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this may interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, G-protein coupled receptors, or ion channels.
Comparison with Similar Compounds
Similar Compounds
2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile: Lacks the fluorine atom.
2-(6-Chloropyridazin-3-yl)-2-(4-chlorophenyl)acetonitrile: Contains a chlorine atom instead of fluorine.
2-(6-Chloropyridazin-3-yl)-2-(4-methylphenyl)acetonitrile: Contains a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-(6-Chloropyridazin-3-yl)-2-(4-fluorophenyl)acetonitrile can significantly affect its chemical properties, such as its lipophilicity and metabolic stability, making it unique compared to its analogs.
Properties
IUPAC Name |
2-(6-chloropyridazin-3-yl)-2-(4-fluorophenyl)acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClFN3/c13-12-6-5-11(16-17-12)10(7-15)8-1-3-9(14)4-2-8/h1-6,10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBFRLKKHZPRRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)C2=NN=C(C=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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